Product packaging for 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one(Cat. No.:CAS No. 170921-48-9)

8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one

Numéro de catalogue: B179124
Numéro CAS: 170921-48-9
Poids moléculaire: 245.32 g/mol
Clé InChI: BCWSNKPUZNJPGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one is a useful research compound. Its molecular formula is C14H19N3O and its molecular weight is 245.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N3O B179124 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 170921-48-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-13-14(16-11-15-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWSNKPUZNJPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441475
Record name 8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170921-48-9
Record name 8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Benzyl-1,3,8-triaza-spiro[4.5]decan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

The Strategic Value of Triazaspirodecanone Scaffolds in Drug Discovery

The 1,3,8-triazaspiro[4.5]decan-4-one core structure is a "privileged scaffold," meaning it can interact with a variety of biological targets, making it a valuable starting point for developing new drugs. mdpi.com This versatility stems from its rigid, three-dimensional shape, which allows for the precise positioning of functional groups to interact with target proteins. The triazine moiety, a key component of this scaffold, is a common feature in many biologically active compounds and is known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The incorporation of a spirocyclic system introduces a higher degree of sp3-hybridized carbons, which can lead to improved metabolic stability and other desirable drug-like properties.

Derivatives of the broader triazaspirodecanone class have shown a range of biological activities. For instance, compounds with a 1,3,8-triazaspiro[4.5]decane-2,4-dione structure have demonstrated myelostimulatory effects, accelerating the regeneration of lymphocytes and granulocytes, suggesting potential applications in hematological disorders. researchgate.net Furthermore, research has indicated that related compounds exhibit antimicrobial properties.

A Historical View on Spirocyclic Systems in Medicinal Chemistry

The journey of spirocyclic compounds in medicinal chemistry is a testament to the evolution of synthetic chemistry and a deeper understanding of molecular interactions. Initially, these complex structures, found in various natural products, were considered challenging synthetic targets. However, advancements in synthetic methodologies have made them more accessible for exploration in drug discovery programs.

The unique three-dimensional nature of spirocycles offers a significant advantage over more traditional, planar molecules. This spatial arrangement allows for a more precise interaction with the binding sites of proteins, which are themselves complex three-dimensional entities. This improved "fit" can lead to higher potency and selectivity for the target, reducing the likelihood of off-target effects. Over the years, spirocyclic motifs have been successfully incorporated into a number of approved drugs and clinical candidates, solidifying their importance in the medicinal chemist's toolkit.

The Current Research Frontier for 8 Benzyl 1,3,8 Triazaspiro 4.5 Decan 4 One Derivatives

Established Synthetic Routes to the Triazaspirodecanone Core

The construction of the fundamental 1,3,8-triazaspiro[4.5]decan-4-one core has been achieved through various synthetic approaches, each offering distinct advantages in terms of efficiency, scalability, and adaptability to library synthesis.

Multi-Step Synthesis Approaches from Precursor Molecules

A common and effective method for the synthesis of the triazaspirodecanone core involves a multi-step sequence starting from readily available precursor molecules. One established route utilizes the condensation of N-benzyl-4-piperidone with amino acid amides. researchgate.netnih.gov This reaction forms the spiroimidazolidinone system in a single key step. researchgate.net

The general synthetic scheme can be outlined as follows:

Amino Acid Amide Preparation : The synthesis often commences with an amino acid, which can be N-protected (e.g., with an Fmoc group) and subsequently coupled to a solid support or used in solution-phase synthesis. nih.gov

Condensation Reaction : The N-protected amino acid amide is then reacted with N-benzyl-4-piperidone. This key condensation step, typically catalyzed by an acid such as p-toluenesulfonic acid (p-TsOH), leads to the formation of the desired triazaspirodecanone ring system. nih.govarkat-usa.org

Deprotection and Cleavage : In solid-phase synthesis, the final compound is cleaved from the resin, often using a solution of trifluoroacetic acid (TFA). nih.govarkat-usa.org

This multi-step approach allows for the introduction of diversity at various positions of the scaffold by utilizing different amino acid precursors.

Solid-Phase Synthesis Techniques for Scaffold Construction

Solid-phase synthesis has proven to be a highly efficient method for the construction of the triazaspirodecanone scaffold, particularly for the generation of compound libraries. researchgate.net A notable technique involves the use of SynPhase™ Lanterns as the solid support. researchgate.netarkat-usa.orgresearchgate.net

The process generally involves:

Resin and Linker Selection : A common choice is a Rink amide resin, which allows for the final product to be cleaved as a primary amide. nih.gov The amino acid is anchored to the solid support through a suitable linker.

Automated Synthesis : The synthesis can be customized to be performed on an automated peptide synthesizer, allowing for high-throughput production. nih.gov

Reaction Conditions : The key condensation step with N-benzyl-4-piperidone is performed on the resin-bound amino acid or dipeptide. researchgate.netnih.gov

Cleavage : The final triazaspirodecanone derivatives are cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triethylsilane (Et3SiH). nih.govarkat-usa.org

The use of solid-phase techniques facilitates purification, as excess reagents and by-products can be easily washed away, and it is highly amenable to combinatorial approaches.

Microwave-Enhanced Synthetic Protocols for Accelerated Reaction Kinetics

The key advantage of microwave-assisted synthesis is the rapid and efficient heating of the reaction mixture, which can lead to a significant increase in the rate of the spiroimidazolidinone ring formation. arkat-usa.org For instance, a reaction that takes 24 hours to complete under conventional heating at 80°C can be accomplished in as little as 10 minutes using microwave irradiation at 60°C. arkat-usa.org

Synthesis MethodReaction TimeTemperature
Conventional Heating24 hours80°C
Microwave Irradiation10 minutes60°C

This acceleration in reaction kinetics makes microwave-enhanced protocols particularly attractive for rapid library synthesis and optimization of reaction conditions. arkat-usa.org

Combinatorial Chemistry and Library Synthesis for Structural Diversity

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold lends itself well to the principles of combinatorial chemistry, enabling the generation of large and diverse compound libraries for high-throughput screening.

Design and Preparation of Diverse Compound Libraries based on the Spiropiperidine Motif

The inherent modularity of the synthesis of this compound allows for the creation of diverse compound libraries by varying the substituents at multiple positions. researchgate.net For example, a library of 180 discrete compounds has been prepared using solid-phase synthesis on SynPhase lanterns, demonstrating the feasibility of generating significant chemical diversity around this core. researchgate.net

Diversity can be introduced through the use of:

A variety of amino acid precursors, leading to different substituents at the 3-position of the triazaspirodecanone ring. nih.gov

Different building blocks attached to the lactam nitrogen. nih.gov

Modifications to the benzyl (B1604629) group on the piperidine (B6355638) nitrogen.

This combinatorial approach has been successfully employed to generate libraries for screening against various biological targets. researchgate.net

Utilization of Privileged Structures for Novel Ligand Design

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold is considered a "privileged structure" in medicinal chemistry. arkat-usa.orgontosight.ai Privileged structures are molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. This property makes them valuable starting points for the design of novel ligands. ontosight.ai

The spiropiperidine motif, a key component of the triazaspirodecanone core, is a well-established privileged structure, known to provide potent agonists and antagonists for various G-protein-coupled receptors (GPCRs). arkat-usa.org The rigid, three-dimensional nature of the spirocyclic system is thought to be a key factor in its ability to interact favorably with the binding sites of different proteins.

Researchers have leveraged the privileged nature of this scaffold to develop novel modulators for a variety of targets, including:

Opioid Receptors : A series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones were prepared and evaluated for their activity at opioid and opioid receptor like-1 (ORL-1) receptors. nih.gov

Phospholipase D (PLD) Isoforms : The 1,3,8-triazaspiro[4.5]decan-4-one scaffold was identified as a key structural element for developing isoform-selective PLD inhibitors. nih.gov

The successful application of this scaffold in diverse drug discovery programs underscores its importance as a privileged structure for the design of new therapeutic agents. ontosight.aidocumentsdelivered.comresearchgate.net

Strategic Derivatization for Pharmacological Profile Modulation

The this compound scaffold serves as a versatile template for synthetic modification, enabling the systematic modulation of its pharmacological profile. Strategic derivatization is a key approach to enhance potency, selectivity, and other pharmacologically relevant properties. This involves the targeted introduction of diverse chemical features and the careful selection of synthetic precursors to achieve desired molecular attributes.

Introduction of Varied Moieties and Substitution Patterns

The core structure of triazaspiro[4.5]decan-4-one offers multiple sites for chemical modification, allowing for the exploration of a broad chemical space to optimize biological activity. Researchers have investigated substitutions at various positions on the heterocyclic rings to establish structure-activity relationships (SAR).

For instance, in the closely related 1,4,8-triazaspiro[4.5]decan-2-one framework, derivatization at the N-1 and C-3 positions has been explored to develop novel inhibitors of the mitochondrial permeability transition pore (mPTP). nih.gov Modifications at the N-1 position have included the introduction of acetamide and acetic acid groups. nih.gov Simultaneously, the C-3 position has been substituted with a range of moieties, including methyl, isopropyl, isobutyl, and phenyl groups, to modulate the compound's properties. nih.gov

In a different series of analogs based on the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one core, modifications have been focused on the N-8 position and the N-1 phenyl ring to develop isoform-selective phospholipase D2 (PLD2) inhibitors. nih.gov Halogenated anilines were used to introduce fluorine or chlorine atoms onto the N-1 phenyl ring. nih.gov The N-8 position was derivatized by attaching an ethylamine linker, which was further acylated with various benzoyl and naphthoyl groups. nih.gov This systematic approach led to the discovery of potent and selective inhibitors. nih.gov Furthermore, N-biarylalkyl groups have been introduced at the N-8 position to create modulators for opioid receptors. nih.gov

The following table summarizes representative derivatizations on the triazaspiro[4.5]decan-one core structure based on reported research findings.

Scaffold PositionIntroduced Moiety/SubstitutionResulting Analog ClassTarget/Application
N-1 Acetic acid, Acetamide(S)-2-(8-benzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid/acetamide derivatives nih.govmPTP Inhibition nih.gov
C-3 Methyl, Isopropyl, Isobutyl, Phenyl(S)-8-benzyl-3-substituted-1,4,8-triazaspiro[4.5]decan-2-one derivatives nih.govmPTP Inhibition nih.gov
N-1 Phenyl Ring 3-Fluoro, 3-Chloro1-(Halogenated phenyl)-1,3,8-triazaspiro[4.5]decan-4-one derivatives nih.govPLD2 Inhibition nih.gov
N-8 (2-aminoethyl) linkers further acylatedN-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl) amides nih.govPLD2 Inhibition nih.gov
N-8 Heteroaryl-phenalkyl groups8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones nih.govresearchgate.netOpioid Receptor Modulation nih.govresearchgate.net

Rational Selection of Building Blocks and Precursors for Analog Synthesis

The synthesis of complex molecules like this compound and its analogs relies on the logical and strategic selection of starting materials and intermediates. The choice of precursors is dictated by the desired final structure, reaction efficiency, and the need to install specific functional groups at defined positions.

A common strategy for synthesizing the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one core involves a multi-step sequence starting from N-benzyl piperidinone. nih.gov For example, to create analogs with halogenated phenyl groups at the N-1 position, a Strecker reaction is employed using N-benzyl piperidinone and a corresponding halogenated aniline (e.g., 3-fluoroaniline). nih.gov This reaction forms an aminonitrile intermediate, which is then hydrolyzed to a carboxamide. nih.gov The subsequent cyclization to form the spirocyclic five-membered ring can be achieved under microwave-assisted conditions with reagents like trimethyl orthoformate in acetic acid. nih.gov This approach demonstrates the rational selection of a substituted aniline as a key building block to introduce specific electronic properties to the N-1 aryl moiety.

The final steps often involve deprotection (e.g., removal of the N-benzyl group) followed by functionalization of the N-8 position. Reductive amination is a frequently used method for this purpose, where the deprotected spirocyclic amine is reacted with an appropriate aldehyde, such as tert-butyl (2-oxoethyl)carbamate, in the presence of a reducing agent like macroporous triacetoxyborohydride. nih.gov This precursor is chosen specifically to install a protected aminoethyl linker, which can be deprotected and subsequently coupled with various carboxylic acids to generate a library of amide analogs. nih.gov

The table below outlines key building blocks and precursors used in the synthesis of triazaspiro[4.5]decan-4-one analogs and the rationale for their selection.

Building Block/PrecursorSynthetic Step/ReactionRationale for Selection
N-benzyl piperidinone Initial Strecker reaction nih.govProvides the core piperidine ring of the spiro-scaffold. The benzyl group serves as a protecting group for the N-8 nitrogen. nih.gov
Substituted Anilines (e.g., 3-fluoroaniline) Strecker reaction nih.govIntroduces the N-1 aryl moiety with desired electronic substitutions (e.g., halogens) to probe structure-activity relationships. nih.gov
Trimethyl orthoformate / Formamide Cyclization nih.govgoogleapis.comActs as a one-carbon source to form the imidazolidinone ring, completing the spirocyclic core. nih.govgoogleapis.com
tert-butyl (2-oxoethyl)carbamate Reductive amination at N-8 nih.govInstalls a protected two-carbon linker at the N-8 position, which allows for subsequent deprotection and further derivatization. nih.gov

Neuropharmacological Profiles and Central Nervous System Activity

Derivatives of 1,3,8-triazaspiro[4.5]decan-4-one have shown significant interactions with key neurotransmitter receptors in the brain, indicating their potential for development as treatments for a variety of neurological and psychiatric conditions.

Modulation of Neurotransmitter Receptors

The unique spirocyclic core of these compounds serves as a valuable pharmacophore for targeting G-protein coupled receptors (GPCRs), including serotonin (B10506) and opioid receptors.

The serotonin (5-HT) system is a critical regulator of mood, cognition, and behavior. Certain derivatives of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold have been evaluated for their ability to bind to serotonin receptors. In a search for new dual-acting agents for depression, a compound incorporating the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one moiety was synthesized and tested for its affinity at the 5-HT1A receptor and the serotonin transporter (SERT). nih.gov While this particular derivative did not show a significant improvement in binding affinity compared to other tested compounds, its exploration confirms the interest in this scaffold for targeting the serotonergic system. nih.gov Other research on related spiroxatrine (B1682170) derivatives, which contain the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one core, has also focused on their 5-HT1A receptor activity. researchgate.netarizona.edu

The opioid receptor system, comprising the mu (μ), delta (δ), kappa (κ), and nociceptin/orphanin FQ (NOP/ORL-1) receptors, is a primary target for pain management and is also implicated in mood regulation and addiction. Derivatives of 1,3,8-triazaspiro[4.5]decan-4-one have been extensively studied as modulators of these receptors.

A series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones demonstrated notable activity across the opioid receptor family. nih.gov Strategic substitutions on the biaryl part of the molecules were found to enhance binding affinity specifically for the mu-opioid receptor. nih.govresearchgate.net

Furthermore, the scaffold has proven to be a fruitful starting point for developing ligands for the NOP receptor, also known as the orphanin FQ (OFQ) receptor. A series of 8-acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives were studied, leading to the identification of potent NOP receptor agonists. nih.gov One of the most promising compounds from a related series, known as Ro 64-6198, was identified as a potent and selective NOP receptor agonist with over 100-fold selectivity against the classical mu, delta, and kappa opioid receptors. researchgate.net

While the 4-one derivatives have shown broad opioid activity, a closely related series of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives were identified as a novel class of selective delta opioid receptor (DOR) agonists. researchgate.net This discovery is significant as DOR agonists are considered potential therapeutics for neurologic and psychiatric disorders. researchgate.net The selectivity of these dione (B5365651) compounds for the DOR over the mu-opioid receptor (MOR) was a key finding. researchgate.net This contrasts with earlier reports on 1,3,8-triazaspiro[4.5]decan-4-one analogs which were found to be weakly selective NOP agonists with moderate binding at mu, delta, and kappa receptors.

Table 1: Opioid Receptor Binding Affinities of Selected 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives

Compound ReferenceReceptor TargetBinding Affinity (Ki)Receptor Selectivity
Ligand 3# researchgate.netMu (μ)High AffinityHigher than DAMGO and Morphine
Ligand 12# researchgate.netMu (μ)High AffinityHigher than DAMGO and Morphine
Ro 64-6198 researchgate.netNOP/ORL-1High Potency>100-fold selective over μ, δ, κ
1,3,8-triazaspiro[4.5]decane-2,4-dione derivative (Compound 1) researchgate.netDelta (δ)High Potency9.6-fold selective for DOR over MOR
8-acenaphthen-1-yl derivative (Compound 1c) nih.govNOP/ORL-1High AffinitySelective for NOP over μ, δ, κ

Therapeutic Potential in Neurological and Psychiatric Disorders

The modulation of serotonin and opioid receptors by these compounds underpins their therapeutic potential in a range of central nervous system disorders.

The development of ligands for the NOP and delta opioid receptors has opened avenues for new treatments for mood disorders. For instance, delta opioid receptors are considered a promising target for various neurologic and psychiatric disorders. researchgate.net The discovery of novel, selective DOR agonists from the 1,3,8-triazaspiro[4.5]decane-2,4-dione class is a significant step in this direction. researchgate.net Furthermore, specific NOP receptor agonists derived from the 8-acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one scaffold have been tested for their anxiolytic-like properties in preclinical models, suggesting a potential application in anxiety disorders. nih.gov

Antineoplastic and Cytotoxic Potentials

Beyond their neuropharmacological profile, derivatives of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold have emerged as promising candidates for cancer therapy. Researchers have synthesized and evaluated novel derivatives for their ability to inhibit the growth of and induce death in various cancer cell lines.

One study detailed the synthesis of novel 1,3,8-triazaspiro[4.5]decan-4-one urea (B33335) derivatives and evaluated their antiproliferative activity against human tumor cell lines KB (a human oral cancer cell line) and K562 (a chronic myelogenous leukemia line). researchgate.net Several of these derivatives displayed good antiproliferative effects and, importantly, showed no such activity against the normal human liver cell line L02, indicating a degree of selectivity for cancer cells. researchgate.net

In another significant finding, a complex derivative, 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, was synthesized and showed potent cytotoxic activity against several human leukemia cell lines, including K562, HL60 (promyelocytic leukemia), and U937 (histiocytic lymphoma). bohrium.comresearchgate.net The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were in the low micromolar range. bohrium.com Notably, this compound exhibited lower toxicity against normal white blood cells, highlighting its potential as a selective anticancer agent. bohrium.com Other research has also explored derivatives of this scaffold as inhibitors of KRAS-PDEδ, a target in pancreatic cancer, with some compounds showing potent activity against primary pancreatic cancer cell lines. nih.gov

Table 2: Cytotoxic Activity of Selected 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives

DerivativeCancer Cell LineActivity (IC50)Source(s)
1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-oneK562 (Leukemia)3.5 µM bohrium.com
1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-oneHL60 (Leukemia)15 µM bohrium.com
1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-oneU937 (Leukemia)15 µM bohrium.com
Cyclohexyl derivative (36l)Primary Pancreatic Cancer (KRASG12D)6.4 - 7.6 µmol/L nih.gov
1,3,8-Triazaspiro[4.5]decan-4-one urea derivativesKB (Oral Cancer) & K562 (Leukemia)Good Antiproliferative Activity researchgate.net

In Vitro Anti-Leukemic Activity Against Human Cell Lines (K562, HL60, U937)

While spiro-heterocyclic compounds have been investigated as potential antitumor agents with favorable results in various cancers, including acute myeloid leukemia, specific research detailing the in vitro anti-leukemic activity of this compound derivatives against the human cell lines K562, HL60, and U937 is not extensively documented in the available literature. Research on this specific chemical series has primarily focused on other cancer types, such as prostate cancer and glioblastoma. nih.gov

Inhibition of Phospholipase D Isoforms (PLD1, PLD2)

Derivatives of the 1,3,8-triazaspiro[4.5]decane core structure have been identified as a significant class of inhibitors for the phospholipase D (PLD) isoenzymes, PLD1 and PLD2. acs.orgmdpi.com These enzymes are crucial in generating the lipid second messenger phosphatidic acid (PA), which is involved in numerous signaling cascades that regulate cell growth, proliferation, and survival. acs.org Dysregulation of PLD activity is implicated in the progression of several cancers, making it a viable therapeutic target. acs.orgacs.org

An iterative parallel synthesis approach led to the development of highly selective inhibitors for these isoforms from a common 1,3,8-triazaspiro[4.5]decane core. mdpi.comnih.gov Structure-activity relationship (SAR) studies have enabled the fine-tuning of these molecules to achieve dual inhibition or isoform-specific inhibition. nih.gov For instance, research has led to the discovery of potent dual PLD1/PLD2 inhibitors as well as the most selective PLD2 inhibitors reported to date, which will aid in dissecting the specific roles of each isoform. acs.org

Below is a table summarizing the inhibitory activity of selected 1,3,8-triazaspiro[4.5]decane derivatives against PLD1 and PLD2.

CompoundPLD1 IC₅₀ (nM)PLD2 IC₅₀ (nM)Selectivity
ML299 620Dual Inhibitor
ML298 >20,000355PLD2 Selective
22a 1,5002075-fold for PLD2

This table is populated with data from referenced research articles. mdpi.comacs.orgnih.gov

Exploration of Molecular Mechanisms Underlying Anticancer Effects

The anticancer effects of this compound derivatives are rooted in several molecular mechanisms. A primary mechanism is the inhibition of the Phospholipase D (PLD) pathway. acs.orgacs.org By blocking the production of phosphatidic acid, these compounds interfere with critical downstream signaling involved in cancer cell proliferation and survival. acs.org

Furthermore, studies on the related compound 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have shown that it can inhibit the migration and invasion of PC3 prostate cancer cells. nih.gov This effect is associated with a decrease in the secretion of matrix metalloproteinase-9 (MMP-9) and the suppression of phosphorylated forms of Focal Adhesion Kinase (FAK) and Src, key proteins in cell motility pathways. nih.gov Other related azaspirane molecules have been shown to induce apoptosis through the activation of caspases and the inhibition of survival pathways like Akt and STAT3. nih.govtandfonline.com There is also evidence that a related dione derivative acts as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which would block necroptosis, a form of programmed cell death. researchgate.net

Mitochondrial and Cardioprotective Actions

A significant area of research for triazaspiro[4.5]decane derivatives has been their role in mitochondrial function and the protection of cardiac tissue, particularly from damage induced by ischemia-reperfusion events. acs.orgacs.org

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold have been developed as potent small-molecule inhibitors of the mitochondrial permeability transition pore (mPTP). acs.orgacs.org The sustained opening of the mPTP is a critical event in cell death pathways, leading to the loss of mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and mitochondrial swelling. mdpi.com This process is a key factor in the tissue damage that occurs during ischemia-reperfusion injury. nih.gov The development of these inhibitors represents a promising pharmacological approach to prevent the detrimental consequences of mPTP opening. acs.orgacs.org

Interaction with F1/FO-Adenosine Triphosphate (ATP) Synthase c-Subunit

The mechanism by which these triazaspiro[4.5]decane derivatives inhibit the mPTP is through their direct interaction with the c-subunit of the F1/FO-ATP synthase complex. acs.orgacs.orgnih.gov This mitochondrial protein complex is not only central to cellular energy production but is also considered a key component of the mPTP itself. nih.gov By targeting the c-subunit, these compounds can prevent the conformational changes that lead to pore formation, thereby preserving mitochondrial integrity and function. acs.orgacs.org Notably, these derivatives were shown to inhibit the permeability transition pore through a mechanism that is independent of the Glu119 residue of the c-subunit, which distinguishes their action from other agents like Oligomycin A. nih.govnih.gov

Other Investigated Biological Activities

Muscarinic Receptor Modulation and Related Applications

No research findings are currently available to report on the muscarinic receptor modulation of this compound.

Mechanistic Insights and Molecular Target Identification

Elucidation of Receptor Binding Profiles and Ligand-Target Interactions

The 1,3,8-triazaspiro[4.5]decane scaffold has been identified as a privileged structure for targeting opioid receptors. Specifically, derivatives have shown significant activity as selective agonists for the delta-opioid receptor (DOR), a promising target for neurologic and psychiatric disorders. nih.gov

Through high-throughput screening of a G-protein coupled receptor (GPCR)–focused chemical library, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives were identified as a novel chemotype of DOR-selective agonists. nih.govresearchgate.net These compounds bind to the DOR with submicromolar affinity and display selectivity over other opioid receptors, such as the mu-opioid (MOR) and kappa-opioid (KOR) receptors. nih.gov For instance, one of the most potent compounds from this class demonstrated a 9.6-fold higher binding affinity for DOR over MOR. researchgate.net Molecular docking and dynamic simulations suggest that these agonists likely bind to the orthosteric site of the DOR. nih.gov

While the decan-4-one spiro compounds were initially reported to have only weak to moderate binding affinities at opioid receptors, the introduction of dione (B5365651) functionality at the 2 and 4 positions of the hydantoin (B18101) ring significantly enhanced DOR potency and selectivity. nih.gov Furthermore, modifications to other parts of the scaffold, such as the introduction of N-biarylalkyl groups at the 1-position of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, have been shown to enhance affinity for the mu-opioid receptor. researchgate.net

Receptor Binding and Functional Activity of 1,3,8-Triazaspiro[4.5]decane Derivatives
Compound ClassTarget ReceptorBinding AffinityFunctional ActivitySelectivity
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativesδ-Opioid Receptor (DOR)SubmicromolarAgonistSelective for DOR over MOR and KOR. nih.gov
N-Biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-onesμ-Opioid Receptor (MOR)Enhanced affinity notedModulatorData suggests enhanced MOR affinity with specific substitutions. researchgate.net

Analysis of Enzyme Inhibition Kinetics and Potential Allosteric Modulation

Derivatives of the 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold have been engineered as potent and selective enzyme inhibitors. A notable example is the development of halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides as small molecule inhibitors of phospholipase D (PLD). acs.org

PLD is an enzyme that converts phosphatidylcholine into the lipid second messenger phosphatidic acid, and its two mammalian isoforms, PLD1 and PLD2, are implicated in cancer progression. acs.org The development of isoform-specific PLD inhibitors is a significant therapeutic goal. The triazaspiro[4.5]decan-4-one-based compounds have emerged as highly selective inhibitors for the PLD2 isoform. acs.org This isoform selectivity is crucial as it allows researchers to dissect the specific signaling roles of PLD2, potentially leading to novel cancer therapies that can decrease cancer cell invasion and metastasis and increase apoptosis. acs.org The discovery of these selective inhibitors provides powerful tools for investigating the distinct functions of individual PLD isoforms. acs.org

Characterization of Intracellular Signaling Pathway Perturbations

The interaction of this compound derivatives with their molecular targets initiates cascades of intracellular signaling events. These compounds have been shown to perturb signaling pathways through at least two distinct mechanisms: biased agonism at GPCRs and inhibition of mitochondrial pores.

Firstly, the DOR-selective 1,3,8-triazaspiro[4.5]decane-2,4-dione agonists exhibit significant bias in their signaling. They are potent activators of the Gi/o-protein signaling pathway, leading to a reduction in cyclic AMP (cAMP) production, but are weak recruiters of β-arrestin 2. nih.govresearchgate.net This G-protein bias is a desirable characteristic, as agonists that strongly recruit β-arrestin, such as the previously studied SNC80, have been associated with adverse effects. nih.gov This suggests that this novel class of DOR agonists could lead to the development of clinical candidates with improved pharmacological profiles. nih.gov

Secondly, a different class of derivatives, the 1,4,8-triazaspiro[4.5]decan-2-one derivatives, have been identified as novel inhibitors of the mitochondrial permeability transition pore (mPTP). nih.govtandfonline.com The mPTP is a multiprotein complex, with the c-subunit of F O -ATP synthase being a key component, whose opening is implicated in ischemia-reperfusion injury (IRI). nih.govmdpi.com These spiro compounds inhibit the opening of the mPTP, thereby protecting cardiomyocytes from death in models of hypoxia/reoxygenation. nih.govtandfonline.com Modeling studies indicate that these molecules bind at the interface between the c₈-ring and subunit a of ATP synthase. nih.govtandfonline.com Interestingly, their mechanism of PTP inhibition is independent of the Glu¹¹⁹ residue on the c-subunit, distinguishing them from other inhibitors like Oligomycin A and potentially avoiding related side effects. mdpi.com

Signaling Pathway Perturbations by 1,3,8-Triazaspiro[4.5]decane Derivatives
Compound ClassMolecular TargetSignaling Pathway AffectedDownstream Effect
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativesδ-Opioid Receptor (DOR)Gi/o-protein pathway (activation) / β-arrestin 2 pathway (weak recruitment)Reduction in cAMP production. nih.gov
Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamidesPhospholipase D2 (PLD2)PLD signaling pathway (inhibition)Decreased cancer cell invasion and metastasis; increased apoptosis. acs.org
1,4,8-Triazaspiro[4.5]decan-2-one derivativesMitochondrial Permeability Transition Pore (mPTP) / F O -ATP SynthasemPTP opening (inhibition)Cytoprotection in models of ischemia-reperfusion injury. nih.govtandfonline.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Spiro Ring System Configuration on Biological Potency and Selectivity

The spirocyclic nature of the 1,3,8-triazaspiro[4.5]decan-4-one core is a critical determinant of its biological activity. The spiro atom, which connects the piperidine (B6355638) and hydantoin (B18101) rings, imparts a rigid, three-dimensional structure to the molecule. This rigidity can be advantageous in drug design as it reduces the number of freely rotatable bonds, potentially enhancing the molecule's pharmacokinetic profile and the effectiveness of its interaction with target enzymes or receptors. bepls.com

A notable example of the spiro ring system's influence is seen in the development of opioid receptor agonists. Studies on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, which are closely related to the core structure, have revealed that this scaffold can lead to significant potency and selectivity for the delta-opioid receptor (DOR). nih.gov While the decan-4-one spiro compounds themselves have been reported to have lower binding affinity at the DOR, modifications to the hydantoin ring, such as the introduction of a second carbonyl group to form the 2,4-dione, have surprisingly conferred significant DOR potency and selectivity over other opioid receptors like the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR). nih.gov

The configuration of the spiro ring system has been shown to be a key factor in determining the selectivity of these compounds. For instance, a study on a series of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives identified compounds with submicromolar binding affinity for the DOR. nih.gov The lead compound from this study demonstrated a 9.6-fold selectivity for DOR over MOR in binding assays. researchgate.net This selectivity is crucial for developing therapeutic agents with fewer side effects.

The following table summarizes the binding affinities and selectivities of some 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives at different opioid receptors, highlighting the impact of the spiro ring system and its substitutions.

Compound IDDOR Ki (nM)MOR Ki (nM)KOR Ki (nM)Selectivity (MOR/DOR)Selectivity (KOR/DOR)
Compound 1 1801730>100009.6>55.6
Compound 2 3601130>100003.1>27.8
Compound 3 630730>100001.2>15.9

Data sourced from a study on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as DOR agonists. nih.govresearchgate.net

Correlation of Substituent Variations with Pharmacological Efficacy

The pharmacological efficacy of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one derivatives can be finely tuned by varying the substituents on the core structure. The benzyl (B1604629) group at the 8-position of the piperidine ring is a common feature, but modifications at other positions, particularly on the hydantoin and piperidine rings, have been extensively explored to optimize activity for different biological targets.

In the context of opioid receptor modulators, substitutions on the biaryl moiety of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have been shown to enhance affinity for the mu-opioid receptor. nih.gov This indicates that the nature and position of substituents on the aromatic rings play a significant role in receptor recognition and binding.

Furthermore, a patent for 8-substituted-1,3,8-triaza-spiro[4.5]decan-4-one derivatives as agonists and/or antagonists of the Orphanin FQ (OFQ) receptor describes a wide range of tolerated substitutions. google.com These include variations at the R1, R2, R3, and R4 positions, demonstrating the scaffold's versatility. For example, R3 can be a phenyl group, optionally substituted with lower alkyl, trifluoromethyl (CF3), lower alkoxy, or halogen groups. google.com R4 can be hydrogen, lower alkyl, alkenyl, or various other groups, indicating that this position is amenable to a wide range of modifications to modulate pharmacological properties. google.com

The following table presents a selection of substituted 1,3,8-triazaspiro[4.5]decan-4-one derivatives and their reported biological activities, illustrating the impact of substituent variations.

Compound DerivativeSubstituent(s)TargetReported Activity
NNC 63-0532 Modifications to the core structureNociceptin/Orphanin FQ (NOP) receptorWeakly selective NOP agonist with moderate affinity at MOR and KOR
Ro 64-6198 Modifications to the core structureNociceptin/Orphanin FQ (NOP) receptorNOP receptor agonist
Opioid Agonist Series Phenyl group at position 1 and various biarylalkyl groups at position 8Opioid receptorsEnhanced mu-opioid receptor affinity with substitution on the biaryl moiety
OFQ Receptor Modulator Series Various substitutions at R1, R2, R3, and R4 positionsOFQ receptorAgonists and/or antagonists

This table is a composite of findings from multiple studies on 1,3,8-triazaspiro[4.5]decan-4-one derivatives. nih.govnih.govgoogle.com

Rational Design Principles for Novel Ligands and Pharmacophore Refinement

The development of novel ligands based on the this compound scaffold has been guided by principles of rational drug design and pharmacophore refinement. The inherent rigidity of the spirocyclic system provides a solid foundation for designing compounds with specific three-dimensional orientations of key pharmacophoric features. bepls.com

One key principle is the use of the spiro scaffold to mimic the β-turn motif of endogenous peptide ligands, which is particularly relevant for targeting G-protein coupled receptors (GPCRs). nih.gov By presenting substituents in a well-defined spatial arrangement, these molecules can achieve high affinity and selectivity for their targets.

Pharmacophore modeling has been instrumental in refining the design of these ligands. For the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives targeting the DOR, molecular docking and dynamics simulations have helped to understand how these novel chemotypes fit into the receptor's binding pocket. nih.gov These computational studies can guide the synthesis of new analogs with improved properties by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For instance, in the docking of DOR agonists, a hydrogen bond constraint with the D128(3.32) residue was found to be important for achieving the correct binding pose. nih.gov

The process of pharmacophore refinement often involves iterative cycles of design, synthesis, and biological testing. The identification of a novel chemotype, such as the 1,3,8-triazaspiro[4.5]decane-2,4-diones for the DOR, opens up new avenues for exploration. nih.govnih.gov Further modifications can then be made to optimize properties such as potency, selectivity, and metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling

While specific Quantitative Structure-Activity Relationship (QSAR) studies focused solely on this compound were not found in the reviewed literature, the principles of QSAR are highly applicable to this class of compounds for predictive modeling. QSAR aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of 1,3,8-triazaspiro[4.5]decan-4-one derivatives, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogs with known biological activities (e.g., IC50 or Ki values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electronic properties).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A well-validated QSAR model could then be used to predict the biological activity of newly designed, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. For example, in studies of other heterocyclic compounds like 1,2,4-triazine-3(2H)-one derivatives, QSAR models have been successfully developed to predict their inhibitory activity, with descriptors such as absolute electronegativity and water solubility being identified as significant contributors. nih.gov Such models have achieved high predictive accuracy, demonstrating the potential of QSAR in guiding lead optimization. nih.gov

Computational Chemistry and in Silico Modeling in Compound Research

Homology Modeling and Protein Structure Prediction for Target Analysis

In the absence of experimentally determined protein structures, homology modeling stands as a crucial tool for generating reliable three-dimensional models. nih.gov This method leverages the evolutionary conservation of protein structures, where proteins with similar amino acid sequences tend to adopt similar three-dimensional folds. nih.gov For novel compounds like the derivatives of 1,3,8-triazaspiro[4.5]decan-4-one, identifying and modeling their biological targets is a primary step in understanding their function.

One area of investigation for related spiro compounds has been their interaction with G-protein coupled receptors (GPCRs), a large family of signaling receptors that are prominent drug targets. nih.gov Specifically, derivatives of 1,3,8-triazaspiro[4.5]decan-2,4-dione have been identified as novel agonists for the delta-opioid receptor (DOR). nih.gov In such studies, if the crystal structure of the specific receptor is unavailable, a homology model is built using the known structure of a closely related protein as a template. nih.govmdpi.com For instance, the crystal structure of the mouse P-glycoprotein (P-gp), which shares 87% sequence identity with the human version, has been used as a template to model the human P-gp. mdpi.com The quality and reliability of these models are then assessed using various computational tools to ensure their suitability for further analyses like molecular docking. mdpi.com

In a study on a bifunctional Rel protein, a chimera structure was generated by homology modeling to achieve a model closer to a fully active state, which was then validated through molecular dynamics simulations. frontiersin.org This approach of creating and validating homology models is fundamental for predicting how ligands such as 8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one and its analogs might interact with their biological targets.

Ligand-Binding Site Characterization and Induced Fit Docking Simulations

Once a reliable model of the target protein is established, the next step involves identifying and characterizing the binding site where the ligand, in this case, a derivative of this compound, is likely to interact. Computational tools can predict potential binding pockets on the protein's surface. nih.gov

A significant advancement in docking simulations is the concept of "induced fit," which accounts for the flexibility of the protein's binding site upon ligand binding. ugm.ac.id This is a more realistic representation of the dynamic nature of molecular interactions. In a study of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as potential inhibitors of the mitochondrial permeability transition pore (mPTP), a component of ATP synthase, induced fit docking was employed. nih.gov The binding site was identified at the interface between the c8-ring and helices α5-6 of subunit a of the human ATP synthase. nih.gov

The docking simulations revealed that compounds with an aromatic group at a specific position adopted a common binding mode. nih.gov Key interactions were identified, such as a salt-bridge between the piperidine (B6355638) nitrogen atom of the ligand and the side chain of an aspartate residue (Asp224), and a hydrogen bond between the imidazolidinone NH group and a glutamine residue (Gln152). nih.gov The benzyl (B1604629) group attached to the piperidine nitrogen was found to be situated in a hydrophobic pocket. nih.gov These detailed interaction analyses are crucial for understanding the structure-activity relationship and for designing more potent and selective compounds.

Virtual Screening Techniques for Lead Compound Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method is instrumental in the early stages of drug discovery for identifying "hit" or "lead" compounds.

In the context of discovering novel delta-opioid receptor (DOR) agonists, a G-protein coupled receptor (GPCR)-focused chemical library was screened using a β-arrestin assay. nih.gov This screening led to the identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a new chemotype of DOR agonists. nih.gov While this initial screen was experimental, subsequent computational studies, including docking, are often used to refine the hits and understand their binding modes.

The process often involves generating various conformations for each compound in the library before docking them into the target's binding site. nih.gov In some cases, constraints, such as ensuring a hydrogen bond with a key residue, are added to the docking protocol to improve the accuracy of the predicted binding poses. nih.gov

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules and their complexes over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more detailed understanding of the stability of their interactions.

For instance, after generating a homology model of a bifunctional Rel protein, molecular dynamics simulations were used to verify the stability of the generated chimera model. frontiersin.org This step is crucial to ensure that the computationally built model is physically realistic and stable.

In the study of novel DOR agonists, molecular dynamics simulations were used to support the hypothesis that the identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives bind to the orthosteric site of the receptor. nih.gov By simulating the behavior of the ligand-receptor complex in a more realistic, solvated environment, MD simulations can provide insights into the binding stability and the key interactions that maintain the complex.

Preclinical Research and Therapeutic Development Prospects

In Vitro Cellular Models for Efficacy and Selectivity Assessment

The initial evaluation of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one and its analogs relies heavily on in vitro cellular models to determine their efficacy and selectivity. These assays are crucial for understanding how these compounds interact with their molecular targets.

Commonly, cell lines such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are genetically engineered to express specific opioid receptor subtypes, including the kappa (κ), mu (μ), and delta (δ) receptors. mdpi.com Researchers utilize these transfected cells to perform competitive radioligand binding assays. mdpi.com In these experiments, a radiolabeled ligand with known affinity for the receptor is used, and the ability of the test compound, such as an this compound analog, to displace the radioligand is measured. This provides the binding affinity (Ki) of the compound for the receptor.

Functional assays are also critical to determine whether a compound acts as an agonist (activator) or antagonist (blocker) of the receptor. acs.org For G-protein coupled receptors (GPCRs) like the KOR, these assays often measure downstream signaling events. nih.govacs.org Examples include monitoring changes in cyclic adenosine (B11128) monophosphate (cAMP) levels or quantifying the recruitment of β-arrestin, a protein involved in receptor desensitization. nih.govnih.gov For instance, a KOR antagonist would block the agonist-induced inhibition of cAMP production or prevent β-arrestin recruitment. acs.orgnih.govnih.gov

Through these in vitro models, analogs of this compound have been identified as potent and selective KOR antagonists. nih.gov The data generated from these studies, including binding affinities and functional potencies, are essential for selecting promising candidates for further preclinical development.

Pharmacological Characterization of Opioid Receptor Ligands in In Vitro Cellular Assays
CompoundReceptor TargetAssay TypeCell LineKey Finding (e.g., Ki, IC50)Selectivity Profile
JDTicKOR[35S]GTPγS BindingCloned human KORKe = 0.01 nM341-fold over MOR, 7930-fold over DOR. nih.gov
nor-BNIKOR[35S]GTPγS BindingCloned human KORKe = 0.04 nM484-fold over MOR, 113-fold over DOR. nih.gov
Compound AKOR, MOR, DORRadioligand BindingCHO-hKORMOR Ki = 10.7 µMInitially identified as a MOR antagonist, further characterized for KOR activity. mdpi.com
CSD-CH2(1,8)-NH2KORcAMP InhibitionHEK293-mKORPotent competitive antagonism~1000-fold selectivity for KOR over MOR and DOR. acs.org
1,3,8-triazaspiro[4.5]decane-2,4-dione derivativesDORRadioligand Binding, cAMP, β-arrestinNot specifiedSubmicromolar affinity for DORSelective for DOR over other opioid receptors. nih.gov

In Vivo Disease Models for Pharmacological Validation and Proof-of-Concept Studies

Following promising in vitro results, candidate compounds are advanced to in vivo disease models to validate their pharmacological effects and establish proof-of-concept. For KOR antagonists derived from the this compound scaffold, these models typically focus on neuropsychiatric and substance use disorders where the KOR system is implicated. nih.gov

Animal models of depression, such as the forced swim test, are used to assess the antidepressant-like effects of these compounds. youtube.com In this test, a reduction in immobility time after administration of the compound is interpreted as an antidepressant effect. youtube.com Similarly, models of anxiety, like the elevated plus maze, are employed to evaluate anxiolytic properties.

The role of KOR antagonists in addiction is investigated using models of drug self-administration and reinstatement. nih.gov These studies have shown that KOR antagonists can reduce drug-seeking behavior, particularly relapse triggered by stress. nih.gov For pain, various models are used, including those for visceral, inflammatory, and neuropathic pain, to determine if the compounds can block the aversive, affective component of chronic pain. mdpi.comyoutube.com

Pharmacological Validation in In Vivo Disease Models
Compound Class/ExampleDisease ModelAnimal SpeciesKey Finding
KOR Antagonists (e.g., JDTic, nor-BNI)Forced Swim Test (Depression)Rats/MiceProduce antidepressant-like effects. nih.govyoutube.com
KOR AntagonistsStress-Induced Cocaine-Seeking (Addiction)MiceAbolishes stress-induced reinstatement of cocaine preference. nih.gov
Compound A (KOR antagonist)Acetic Acid-Induced Writhing (Visceral Pain)MiceAntagonized the antinociceptive effect of the KOR agonist U50,488. mdpi.com
CSD-CH2(1,8)-NH2Tail-Flick and Rotarod TestsMiceDemonstrated in vivo KOR antagonism. acs.org
1,3,8-triazaspiro[4.5]decane-2,4-dione derivativeComplete Freund's Adjuvant (Inflammatory Pain)MiceExhibited anti-allodynic efficacy. nih.govnih.gov

Lead Optimization Strategies for Enhanced Efficacy and Reduced Off-Target Effects

Structure-activity relationship (SAR) studies are central to this process. By synthesizing a series of related compounds with systematic variations in their chemical structure, medicinal chemists can identify which molecular features are crucial for the desired activity. For the triazaspiro[4.5]decan-4-one scaffold, modifications have been explored at various positions, including the benzyl (B1604629) group and the spirocyclic core itself.

For example, substituting the benzyl group with other aromatic or heteroaromatic rings can influence both affinity and selectivity. Alterations to the spiro-piperidine portion of the molecule have also been shown to be critical for modulating activity at opioid receptors. The goal is to design molecules that fit optimally into the KOR binding pocket while having a shape or charge distribution that is unfavorable for binding to μ- and δ-opioid receptors. mdpi.com

Future Directions in Drug Discovery and Development for this compound Analogs

The future of drug discovery for this compound analogs is moving in several promising directions. A key area of focus is the development of "biased" ligands. These are compounds that, upon binding to the KOR, selectively activate certain intracellular signaling pathways over others. For instance, a G-protein biased KOR agonist might produce analgesia with a lower incidence of adverse effects like dysphoria, which are thought to be mediated by the β-arrestin pathway. nih.gov

Another avenue of research is the development of peripherally restricted KOR antagonists. mdpi.com By designing molecules that cannot cross the blood-brain barrier, it may be possible to treat conditions like inflammatory pain or certain gastrointestinal disorders without causing central nervous system side effects. mdpi.com

Furthermore, the discovery of novel chemotypes based on the triazaspiro[4.5]decane scaffold continues to be an important goal. nih.govnih.gov High-throughput screening of chemical libraries and the use of computational methods, such as generative deep-learning frameworks, are being employed to identify new molecular structures with improved drug-like properties. acs.orgnih.gov The elucidation of the high-resolution crystal structure of the human KOR has been particularly valuable, providing a detailed template for the rational design of new, more selective, and potent antagonists. nih.govmdpi.com These ongoing efforts hold the potential to yield new therapeutic agents for a range of disorders with unmet medical needs.

Conclusion and Future Outlook

Synthesis of Key Research Advances and Discoveries

Research into the 1,3,8-triazaspiro[4.5]decan-4-one core, of which 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one is a key derivative, has led to several pivotal discoveries. The spirocyclic nature of this scaffold provides a unique three-dimensional architecture that is increasingly recognized for its benefits in drug design, including enhanced target binding and improved physicochemical properties compared to planar structures. nih.govresearchgate.net

Key research has demonstrated that derivatives of this scaffold are potent modulators of various biological targets. For instance, different series of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have been synthesized and evaluated for their activity at opioid receptors (mu, delta, kappa) and the opioid receptor like-1 (ORL-1). nih.gov Modifications to the biaryl moiety in these compounds have been shown to enhance affinity, particularly for the mu-opioid receptor. nih.gov

Furthermore, the 1,3,8-triazaspiro[4.5]decan-4-one scaffold has been instrumental in the development of isoform-selective inhibitors of phospholipase D (PLD), an enzyme implicated in cancer progression. nih.govacs.org A matrix library approach led to the discovery of highly potent and selective PLD2 inhibitors, showcasing the scaffold's utility in achieving isoform specificity, a significant challenge in drug development. nih.gov

In a different therapeutic area, derivatives of the isomeric 1,4,8-triazaspiro[4.5]decan-2-one framework have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP). tandfonline.comtandfonline.com Inhibition of mPTP is a promising strategy for treating ischemia/reperfusion injury, and specific compounds from this class have demonstrated cytoprotective effects in cardiac models. tandfonline.comtandfonline.com Additionally, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel chemotype for δ-opioid receptor-selective agonists, which could lead to new treatments for neurological and psychiatric disorders. nih.gov

The myelostimulating activity of certain 1,3,8-triazaspiro[4.5]decane-2,4-diones has also been reported. researchgate.net These compounds have been shown to accelerate the regeneration of lymphocytes and granulocytes in models of myelodepression, indicating their potential in hematological applications. researchgate.net

Below is a table summarizing the biological activities of various derivatives based on the 1,3,8-triazaspiro[4.5]decan-4-one scaffold.

Identification of Remaining Challenges and Unexplored Research Avenues

Despite the promising results, the development of therapeutics based on the this compound scaffold is not without its challenges. One of the primary hurdles is the complexity of synthesis for some of the more elaborate derivatives. nih.govresearchgate.net While the core structure can be accessed through established synthetic routes, the introduction of diverse substituents to explore the chemical space thoroughly can be labor-intensive and require optimization.

A significant challenge lies in achieving a comprehensive understanding of the structure-activity relationships (SAR) for each biological target. While initial SAR studies have been conducted for opioid receptor modulation and PLD inhibition, a more granular understanding is needed to fine-tune properties like potency, selectivity, and pharmacokinetic profiles. researchgate.net For example, while PLD2-selective inhibitors have been developed, achieving even greater selectivity over PLD1 remains a goal. nih.gov

The full therapeutic potential of this scaffold likely remains untapped. Many of the biological investigations have been focused on a few specific areas. There is a vast, unexplored chemical space around the 1,3,8-triazaspiro[4.5]decan-4-one core that could yield compounds with novel biological activities. Future research should focus on:

High-throughput synthesis and screening: To rapidly generate and evaluate a wider array of derivatives against a diverse panel of biological targets. nih.govresearchgate.net

Computational modeling: To better predict the binding modes of these compounds and guide the design of new analogs with improved properties.

Exploration of new therapeutic areas: The scaffold's versatility suggests it could be applied to other diseases, such as infectious diseases, metabolic disorders, and other neurological conditions. nih.govresearchgate.nettandfonline.com

Pharmacokinetic and toxicological profiling: Early and comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies will be crucial for identifying clinical candidates.

Broader Implications for Medicinal Chemistry and the Development of Novel Therapeutics

The research on this compound and its related compounds has broader implications for the field of medicinal chemistry. It highlights the value of spirocyclic scaffolds as a source of structural novelty and improved drug-like properties. nih.govresearchgate.nettandfonline.com The inherent three-dimensionality of these molecules can lead to better target engagement and can help to overcome some of the limitations associated with flat, aromatic compounds. researchgate.net

The successful development of isoform-selective inhibitors based on this scaffold provides a blueprint for tackling other challenging targets. The ability to fine-tune selectivity is a critical aspect of modern drug discovery, as it can lead to therapies with improved efficacy and reduced side effects.

Compound Names Mentioned in this Article

Q & A

What are the most efficient synthetic routes for 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one and its derivatives?

Level: Basic
Methodological Answer:
Optimized synthetic routes often involve modular approaches:

  • Solid-phase combinatorial chemistry : SynPhase Lanterns enable parallel synthesis of derivatives via reductive amination and cyclization, achieving yields of 21–37% for analogs like 8-(3-phenoxybenzyloxycarbonyl) derivatives .
  • N-Boc protection strategies : Protection of the spiro-piperidine nitrogen (e.g., using di-tert-butyl dicarbonate) followed by alkylation or acylation improves regioselectivity. Deprotection with trifluoroacetic acid yields final compounds (e.g., dopamine D2 antagonists) .
  • Microwave-assisted synthesis : Reduces reaction times for intermediates, though specific protocols for this compound require further optimization.

How does structural modification of the benzyl group influence pharmacological activity?

Level: Advanced
Methodological Answer:
Modifications at the benzyl position significantly alter receptor affinity and selectivity:

  • NOP Receptor Agonists : Substitution with bulky hydrophobic groups (e.g., tetralin or phenalene) enhances brain penetrance and potency. For example, Ro 64-6198 (a derivative) shows full agonist activity at NOP receptors (EC₅₀ = 1.2 nM in cAMP assays) .
  • Dopamine D2 Antagonists : Introducing benzofuran or benzo[b]thiophene moieties improves binding (Ki < 10 nM) while reducing off-target effects at serotonin receptors .
  • SAR Studies : Isoelectronic replacements (e.g., replacing benzyl with thiadiazole) can shift selectivity toward opioid or 5-HT7 receptors, as seen in analogs with IC₅₀ values of 21–29 nM .

What in vitro assays are used to assess target receptor selectivity?

Level: Basic
Methodological Answer:
Key assays include:

  • Radioligand Binding : Competitive binding assays using [³H]Nociceptin for NOP receptors or [³H]Spiperone for dopamine D2 receptors quantify affinity (Ki values) .
  • Functional cAMP Assays : Measure agonist/antagonist activity via inhibition of forskolin-stimulated cAMP production (e.g., EC₅₀ for NOP activation) .
  • Calcium Flux Assays : For GPCRs like sigma1, using fluorescent dyes (e.g., Fluo-4) to detect intracellular Ca²⁺ changes .

How do in vivo pharmacokinetic properties compare with in vitro efficacy data?

Level: Advanced
Methodological Answer:
Discrepancies arise due to:

  • Blood-Brain Barrier (BBB) Penetrance : Ro 64-6198 shows systemic activity in vivo (e.g., anxiolytic effects at 3 mg/kg) despite moderate logP (~3.5), attributed to active transport mechanisms .
  • Metabolic Stability : Microsomal assays (e.g., liver microsomes + NADPH) reveal rapid oxidation of unsubstituted benzyl groups, necessitating deuterium or fluorine substitution to improve half-life .
  • Plasma Protein Binding : >90% binding for lipophilic derivatives reduces free drug concentrations, requiring dose adjustments in animal models .

What computational strategies predict binding modes with receptors like NOP or sigma1?

Level: Advanced
Methodological Answer:

  • Molecular Docking : AutoDock Vina or Glide simulations align the spiro-piperidine core with hydrophobic pockets (e.g., NOP receptor TM3/5/6 domains). Key interactions include hydrogen bonds with Glu²⁹⁷ and π-stacking with Phe³⁰⁹ .
  • MD Simulations : Reveal dynamic binding for flexible side chains (e.g., phenoxypropyl groups in sigma1 ligands) .
  • Pharmacophore Modeling : Identifies critical features like hydrogen bond acceptors at C4-ketone and aromatic moieties for opioid receptor activity .

How to resolve discrepancies between biochemical assays and functional cellular responses?

Level: Advanced
Methodological Answer:
Potential solutions:

  • Bias Signaling Analysis : Use TRUPATH biosensors to differentiate G-protein vs. β-arrestin pathways. For example, some analogs may activate cAMP inhibition (Gαi) but fail to recruit β-arrestin, explaining divergent in vitro/in vivo results .
  • Off-Target Profiling : Screen against panels (e.g., CEREP) to identify unintended interactions (e.g., histamine H1 or adrenergic α1 receptors) .
  • Tissue-Specific Metabolism : Liver S9 fraction assays predict first-pass effects that reduce bioactivity .

What analytical methods ensure purity and structural integrity during synthesis?

Level: Basic
Methodological Answer:

  • HPLC-PDA : Reverse-phase C18 columns with gradient elution (5–95% acetonitrile/water) confirm purity (>95%). Retention times vary by substituent (e.g., 2.66–13.77 min for derivatives) .
  • Mass Spectrometry : APCI+ or ESI+ modes detect [M+H]⁺ ions (e.g., m/z 458 for 8-(3-phenoxybenzyl) analogs) .
  • ¹H/¹³C NMR : Key signals include spiro-piperidine protons (δ 2.6–3.2 ppm) and aromatic protons (δ 6.8–7.9 ppm) .

What are the challenges in scaling up synthesis for preclinical studies?

Level: Advanced
Methodological Answer:

  • Low Yields in Multi-Step Routes : Initial routes for Ro 64-6198 required 12 steps with <5% overall yield; optimized protocols reduced steps via tandem protection-alkylation .
  • Purification of Stereoisomers : Chiral HPLC (e.g., Chiralpak AD-H) resolves enantiomers, critical for NOP-active (1S,3aS)-isomers .
  • Toxic Byproduct Formation : Monitor for genotoxic impurities (e.g., alkyl bromides) using LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 2
Reactant of Route 2
8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.